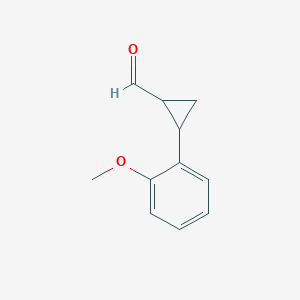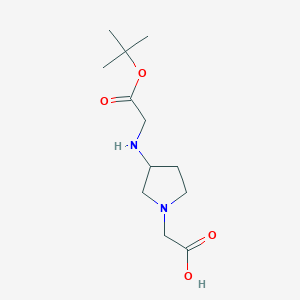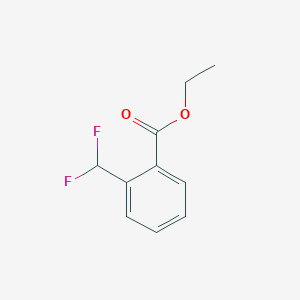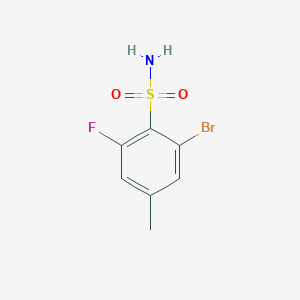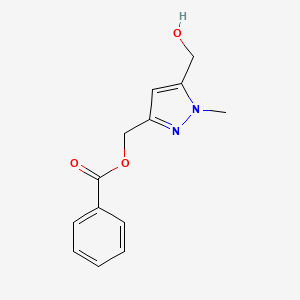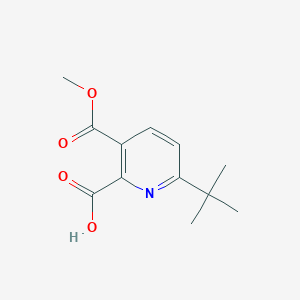![molecular formula C7H6BrN3 B12991413 5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638759-53-1](/img/structure/B12991413.png)
5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core structure, which is a fused bicyclic ring system containing both pyrrole and pyrimidine rings. The presence of bromine and methyl substituents at the 5 and 6 positions, respectively, adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2,4-dichloropyrimidine and 3,3-diethoxy-propyne.
N-Alkylation: The first step involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Sonogashira Coupling: This intermediate undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product.
Cyclization: The cyclization of the product with TBAF (tetra-n-butylammonium fluoride) gives the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as oxone and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized analogs .
Scientific Research Applications
5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and anticancer agents.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is employed in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
Uniqueness
5-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the synthesis of specialized bioactive molecules and advanced materials .
Properties
CAS No. |
1638759-53-1 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(8)5-2-9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
BQMJRASYMQZYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CN=CN=C2N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


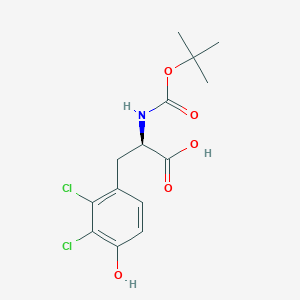
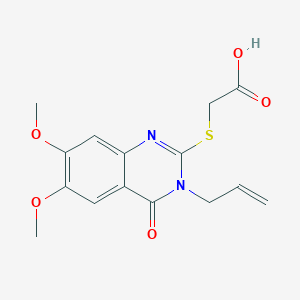
![anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B12991346.png)
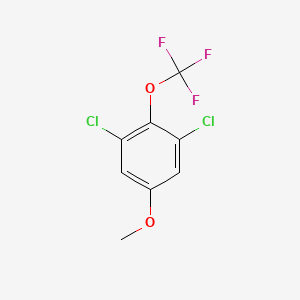
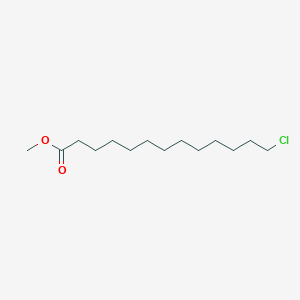
![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)
![7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate](/img/structure/B12991372.png)
